N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique heterocyclic structure, which includes a benzothiazole ring fused with a dioxin ring and a benzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, including transcription factors and enzymes involved in critical cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Preparation Methods
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide typically involves a multistep process. The starting materials are readily available and undergo a series of reactions to form the final product. The synthetic route generally includes the following steps:
Formation of the benzothiazole ring: This step involves the cyclization of appropriate precursors to form the benzothiazole ring.
Introduction of the dioxin ring: The dioxin ring is introduced through a series of reactions that involve the formation of ether linkages.
Attachment of the benzamide moiety: The final step involves the coupling of the benzamide group to the benzothiazole-dioxin intermediate.
The reaction conditions for each step vary, but they typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the benzamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological targets are of particular interest in the development of new drugs.
Medicine: The compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine: This compound shares a similar core structure but lacks the benzamide moiety.
2-Piperidinecarboxamide, N-(6,7-dihydro-[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-: This compound has a similar benzothiazole-dioxin core but includes different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-22-12-4-3-10(7-13(12)23-2)17(21)20-18-19-11-8-14-15(9-16(11)26-18)25-6-5-24-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWUZSJTFOCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.